molecular formula C8H5BrClFO2 B6287180 5-Bromo-2-fluoro-3-methoxybenzoyl chloride CAS No. 2168334-61-8

5-Bromo-2-fluoro-3-methoxybenzoyl chloride

Cat. No.: B6287180
CAS No.: 2168334-61-8
M. Wt: 267.48 g/mol
InChI Key: WVQWPZCSWGMOGI-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-methoxybenzoyl chloride is a halogenated aromatic acyl chloride with the molecular formula C₈H₅BrClFO₂. This compound features a benzoyl chloride backbone substituted with bromo (Br), fluoro (F), and methoxy (OCH₃) groups at positions 5, 2, and 3, respectively. Its reactive acyl chloride group (-COCl) makes it a key intermediate in organic synthesis, particularly in the preparation of amides, esters, and pharmaceuticals. The electron-withdrawing bromo and fluoro substituents enhance its electrophilicity, while the methoxy group contributes steric and electronic effects that influence reactivity .

Properties

IUPAC Name

5-bromo-2-fluoro-3-methoxybenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO2/c1-13-6-3-4(9)2-5(7(6)11)8(10)12/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQWPZCSWGMOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1F)C(=O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.48 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Bromo-2-fluoro-3-methoxybenzoyl chloride typically involves the following steps:

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-3-methoxybenzoyl chloride involves its reactivity as an electrophile. The presence of electron-withdrawing groups (bromine and fluorine) on the benzene ring enhances its electrophilicity, making it highly reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations to form new carbon-heteroatom bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 5-bromo-2-fluoro-3-methoxybenzoyl chloride, we compare it with three analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Hazard Class
5-Bromo-2-fluoro-3-methoxybenzoyl chloride C₈H₅BrClFO₂ 276.47 Br (C5), F (C2), OCH₃ (C3) Acyl chloride Not specified
5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride C₁₄H₉BrCl₂O₂ 360.03 Br (C5), Cl (C3-benzyl), OCH₂PhCl Acyl chloride Not specified
5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride C₁₅H₁₂BrClO₂ 339.61 Br (C5), CH₃ (C3-benzyl), OCH₂PhCH₃ Acyl chloride Irritant
5-Bromo-2-methoxybenzenesulfonyl chloride C₇H₆BrClO₃S 289.54 Br (C5), OCH₃ (C2), SO₂Cl (C1) Sulfonyl chloride Not specified

Key Observations

Substituent Effects on Reactivity: The fluoro group in 5-bromo-2-fluoro-3-methoxybenzoyl chloride increases electrophilicity compared to the chlorobenzyl and methylbenzyl analogs in and . This makes the target compound more reactive in nucleophilic acyl substitution reactions.

Molecular Weight and Stability :

  • The target compound has the lowest molecular weight (276.47 g/mol) among the acyl chloride analogs, suggesting higher volatility and possibly lower thermal stability. In contrast, the sulfonyl chloride derivative (289.54 g/mol) may exhibit greater stability due to the sulfonyl group’s resonance effects .

The absence of hazard data for the target compound implies standard handling protocols for acyl chlorides (e.g., moisture avoidance) apply .

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